molecular formula C13H12FNO2S B11812765 2-(4-(4-Fluoro-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid

2-(4-(4-Fluoro-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid

Cat. No.: B11812765
M. Wt: 265.31 g/mol
InChI Key: FXJJWYRASBPZLI-UHFFFAOYSA-N
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Description

2-(4-(4-Fluoro-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid is an organic compound that features a thiazole ring substituted with a fluoro-methylphenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Fluoro-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid typically involves multi-step organic reactions. One common approach is the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the fluoro-methylphenyl group via a substitution reaction. The final step involves the addition of the acetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Fluoro-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(4-(4-Fluoro-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(4-Fluoro-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(4-Fluoro-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid can be compared to other thiazole derivatives and fluoro-substituted aromatic compounds.
  • Similar compounds include 2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid and 2-(4-(3-Methylphenyl)-2-methylthiazol-5-yl)acetic acid.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a fluoro-methylphenyl group and an acetic acid moiety. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H12FNO2S

Molecular Weight

265.31 g/mol

IUPAC Name

2-[4-(4-fluoro-3-methylphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C13H12FNO2S/c1-7-5-9(3-4-10(7)14)13-11(6-12(16)17)18-8(2)15-13/h3-5H,6H2,1-2H3,(H,16,17)

InChI Key

FXJJWYRASBPZLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(SC(=N2)C)CC(=O)O)F

Origin of Product

United States

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